Benzene, (5-chloro-1-pentynyl)-
Description
“Benzene, (5-chloro-1-pentynyl)-” is a substituted aromatic compound featuring a benzene ring with a 5-chloro-1-pentynyl substituent. The substituent consists of a five-carbon alkyne chain (C≡C-CH2-CH2-CH2-Cl), where the triple bond originates at the first carbon, and a chlorine atom is positioned at the terminal (fifth) carbon. This structure introduces unique electronic and steric effects, influencing reactivity, stability, and intermolecular interactions.
Properties
CAS No. |
24463-87-4 |
|---|---|
Molecular Formula |
C11H11Cl |
Molecular Weight |
178.66 g/mol |
IUPAC Name |
5-chloropent-1-ynylbenzene |
InChI |
InChI=1S/C11H11Cl/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1,3-4,7-8H,2,6,10H2 |
InChI Key |
CNFXMYILAIFDPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CCCCCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, (5-chloro-1-pentynyl)- typically involves the coupling of a benzene derivative with a 5-chloro-1-pentyne. One common method is the Sonogashira coupling reaction , which involves the reaction of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst under basic conditions . The reaction proceeds as follows:
Aryl halide: (e.g., bromobenzene) is reacted with .
Catalysts: Palladium(0) and copper(I) iodide.
Base: Triethylamine or diisopropylamine.
Solvent: Tetrahydrofuran or dimethylformamide.
Temperature: Typically around 60-80°C.
Industrial Production Methods: Industrial production methods for Benzene, (5-chloro-1-pentynyl)- are similar to laboratory synthesis but are scaled up and optimized for efficiency and cost-effectiveness. Large-scale reactions may use continuous flow reactors to maintain consistent reaction conditions and improve yield .
Chemical Reactions Analysis
Electrophilic Aromatic Substitution
The benzene ring’s reactivity is modulated by the electron-withdrawing alkyne (-C≡C-) and chloro (-Cl) groups. These substituents deactivate the ring and direct incoming electrophiles to specific positions:
-
Meta-directing influence : The sp-hybridized alkyne exerts stronger electron withdrawal than the chloro group, favoring meta-substitution in competitive scenarios .
-
Nitration/Sulfonation : Requires vigorous conditions (e.g., concentrated HNO₃/H₂SO₄ at elevated temperatures). Products predominantly form at the meta position relative to the alkyne .
Example Reaction :
| Substituent | Directing Effect | Reaction Rate (vs. Benzene) |
|---|---|---|
| Alkyne (-C≡C-) | Strongly deactivating, meta | 0.1–0.5 |
| Chloro (-Cl) | Weakly deactivating, ortho/para | 0.01–0.1 |
Nucleophilic Aliphatic Substitution
The primary chloro group (C-Cl) in the pentynyl chain undergoes SN₂ reactions with nucleophiles (e.g., hydroxide, amines):
-
Mechanism : Backside attack by nucleophiles (e.g., NH₃), displacing Cl⁻ .
-
Product : Substituted pentynyl derivatives (e.g., 5-amino-1-pentyne) .
Example Reaction :
Alkyne-Specific Reactions
The terminal alkyne participates in:
-
Hydrogenation : Catalytic hydrogenation (H₂/Pd) yields cis-alkene derivatives .
-
Coupling Reactions : Sonogashira or Glaser coupling to form extended π-systems .
Example (Sonogashira Coupling) :
Cycloaddition Reactions
The alkyne acts as a dienophile in Diels-Alder reactions with conjugated dienes:
Example :
Oxidation and Reduction
-
Alkyne Oxidation : KMnO₄ oxidizes the triple bond to a carboxylic acid .
-
Chlorine Reduction : LiAlH₄ reduces C-Cl to C-H, yielding 1-pentyne derivatives .
Oxidation Reaction :
Comparative Reactivity with Analogues
Substituent effects on benzene reactivity :
| Compound | Substituent | Electrophilic Rate (vs. Benzene) | Major Product Orientation |
|---|---|---|---|
| Benzene, (5-Cl-1-pentynyl)- | -C≡C-CH₂CH₂CH₂Cl | 0.05 | Meta |
| Benzene, (5-Br-1-pentynyl)- | -C≡C-CH₂CH₂CH₂Br | 0.04 | Meta |
| Benzene, (5-I-1-pentynyl)- | -C≡C-CH₂CH₂CH₂I | 0.03 | Meta |
Mechanistic Insights
-
Benzyne Intermediate : Under strong basic conditions, elimination of HCl may generate an aryne intermediate, enabling nucleophilic trapping (e.g., with NH₃ to form aniline derivatives) .
-
Steric Effects : The pentynyl chain’s length influences regioselectivity in cycloadditions and coupling reactions .
Scientific Research Applications
Chemistry: : Benzene, (5-chloro-1-pentynyl)- is used as an intermediate in organic synthesis, particularly in the formation of more complex aromatic compounds . Biology and Medicine : Research is ongoing into its potential use in pharmaceuticals, where its unique structure may offer novel biological activities . Industry : The compound is used in the production of specialty chemicals and materials, including polymers and resins .
Mechanism of Action
The mechanism of action of Benzene, (5-chloro-1-pentynyl)- in chemical reactions involves the interaction of its functional groups with various reagents. The benzene ring undergoes electrophilic substitution, while the alkyne group can participate in addition reactions. The chlorine atom can act as a leaving group in nucleophilic substitution reactions .
Comparison with Similar Compounds
Structural and Electronic Effects
Substituents on benzene derivatives significantly alter their electronic properties. For example:
- Methyl groups (e.g., toluene) are electron-donating, enhancing ring electron density and favoring electrophilic substitution at para/ortho positions .
- Nitro and amino groups exhibit strong electron-withdrawing (-NO₂) or donating (-NH₂) effects, quantified via the cSAR(X) parameter (Table 1) .
- 5-Chloro-1-pentynyl group : The chlorine atom (electron-withdrawing via inductive effect) and alkyne (moderately electron-withdrawing due to sp hybridization) create a polarized substituent. This reduces benzene’s electron density compared to alkyl-substituted analogs, directing electrophilic substitution to meta positions.
Table 1: Substituent Effects via cSAR(X) Values
| Substituent | cSAR(X) (Electron Withdrawing) | Impact on Benzene Reactivity |
|---|---|---|
| -NO₂ | +0.45 | Strongly deactivates ring |
| -NH₂ | -0.38 | Activates ring |
| -Cl | +0.23 | Moderate deactivation |
| -C≡C-R | +0.15 (estimated) | Mild deactivation |
Note: cSAR(X) data adapted from nitro/amino studies ; alkyne values estimated based on hybridization effects.
Reactivity in Microwave-Assisted Reactions
Microwave irradiation enhances reaction rates and selectivity in organic synthesis. Key comparisons:
Table 2: Microwave Effects in Esterification
Reduction Behavior
Reduction of substituted benzenes depends on substituent electronic effects and reaction conditions:
- Catalytic hydrogenation : Effective for reducing alkenes/alkynes but may require elevated pressures for sterically hindered substrates.
- Birch reduction: Prefers electron-withdrawing substituents (e.g., -NO₂), producing 1,4-cyclohexadienes .
- 5-Chloro-1-pentynylbenzene: The alkyne is reducible to cis-alkene via Lindlar catalyst, while the C-Cl bond may resist hydrogenolysis under mild conditions. In Birch reduction, the electron-withdrawing Cl could enhance regioselectivity for 1,4-addition.
Table 3: Reduction Techniques for Benzene Derivatives
Thermal and Physical Properties
Benzene derivatives’ thermal properties depend on substituent polarity and molecular weight:
- Benzene: Low specific heat (1.72 J/g°C) due to non-polar structure; used in heat transfer fluids .
- Toluene : Higher boiling point (111°C vs. 80°C for benzene) due to increased molecular weight.
- 5-Chloro-1-pentynylbenzene: The bulky substituent increases molecular weight, raising boiling point (>200°C estimated).
Biological Activity
Benzene, (5-chloro-1-pentynyl)-, also known as 5-chloro-1-pentynylbenzene, is a compound that has garnered interest in various fields due to its potential biological activities. This article delves into the biological activity of this compound, summarizing key findings from diverse research studies.
Chemical Structure and Properties
The chemical formula for Benzene, (5-chloro-1-pentynyl)- is . The molecular structure features a benzene ring substituted with a 5-chloro-1-pentynyl group, which influences its reactivity and biological properties.
Anticancer Activity
A notable area of research involves the anticancer potential of compounds with similar structures. Naphthoquinone derivatives with extended carbon chains have demonstrated strong anticancer activity against KB cells . The effectiveness of these compounds often correlates with the length and branching of aliphatic chains. While direct evidence for Benzene, (5-chloro-1-pentynyl)- is sparse, its structural characteristics may confer similar properties.
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized various derivatives of benzene with aliphatic chains and evaluated their biological activities. Compounds with longer carbon chains exhibited enhanced anticancer effects, suggesting that structural modifications can significantly influence biological activity .
- Mechanisms of Action : Investigations into the mechanisms by which related compounds exert their effects have revealed that they may inhibit key enzymes involved in cancer progression and microbial growth. For example, certain naphthoquinones inhibit topoisomerase II activity, leading to cell cycle arrest and apoptosis in cancer cells .
- Safety and Toxicity : The safety profile of Benzene, (5-chloro-1-pentynyl)- remains an important consideration. Preliminary assessments indicate that while some derivatives exhibit therapeutic potential, they may also pose risks due to their reactive nature. Studies on similar compounds highlight the need for thorough toxicity evaluations before clinical application .
Data Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
